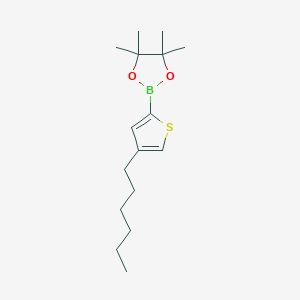
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as TTTT-Hex, is a boron-containing compound. It has a molecular weight of 294.26 and a molecular formula of C16H27BO2S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel solution-processable two-dimensional-conjugated organic small molecule based on triphenylamine (TPA) core has been designed and synthesized by Knoevenagel reaction . Another method involves the reaction of 2-(phenylsulfonyl)-3-hexylthiophene with a Knochel–Hauser base to generate an intermediate, which on reaction with a nickel catalyst generates the desired product .
Molecular Structure Analysis
The molecular structure of “2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a thiophene ring attached to a boronate ester group . The boronate ester group is known to contribute to the stability of the molecule.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, aromatic nucleophilic substitution of one bromine atom in a heterocyclic system by nitrogen nucleophiles has been reported . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
Applications De Recherche Scientifique
Organic Photovoltaics (OPVs)
This compound is utilized in the synthesis of organic semiconducting materials which are crucial for the development of OPVs. OPVs are attractive due to their potential for low-cost energy conversion and the ability to create lightweight and flexible devices. The hexylthiophene component of the molecule contributes to the fine-tuning of the electronic properties of the semiconducting materials, which is essential for achieving high performance in OPVs .
Dye-Sensitized Solar Cells (DSSCs)
In the realm of DSSCs, the compound serves as a building block for organic dye molecules. Incorporating a thiophene unit, like the one present in this compound, can lead to a red-shift of the intramolecular charge transfer band and tuning of the frontier molecular energy levels. These modifications can significantly enhance both the photovoltaic performance and the stability of the DSSCs .
Organic Field-Effect Transistors (OFETs)
The thiophene-based compound is also applied in the synthesis of materials for OFETs. OFETs are a type of transistor used in organic electronics, and materials with thiophene units are known to improve the charge carrier mobility, which is a key factor in the performance of OFETs. The hexyl side chain in the compound likely provides solubility and processability advantages .
Organic Light Emitting Diode (OLED) Technology
In OLED technology, the compound can be used to create electron-donating materials. These materials are part of the active layer in OLEDs, which emit light in response to an electric current. The electron-donating properties of the compound are crucial for the efficient operation of OLEDs .
Organic Biosensors
The compound’s derivatives can be employed in the development of organic biosensors. These biosensors rely on organic semiconductors to detect biological analytes. The electronic properties of the thiophene unit, such as its ability to donate electrons, play a significant role in the sensitivity and specificity of the biosensors .
Organic Synthesis and Medicinal Chemistry
Lastly, the compound is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This type of reaction is foundational in constructing chain-like conjugated structures, which are prevalent in organic materials chemistry and medicinal chemistry. The compound’s structure facilitates these couplings, leading to the efficient synthesis of various organic molecules .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQFMZHWUCJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659839 | |
| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
883742-29-8 | |
| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



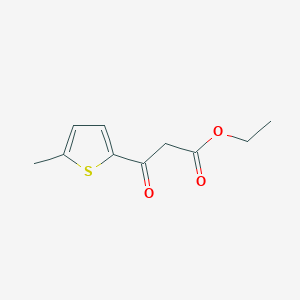
![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)

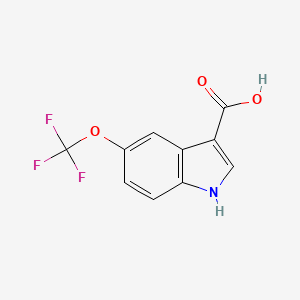
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
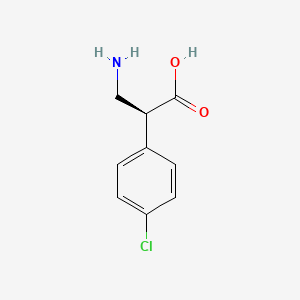
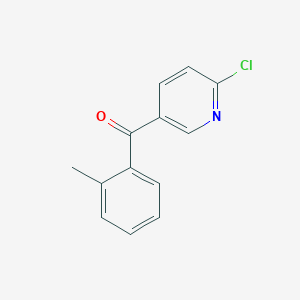
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)
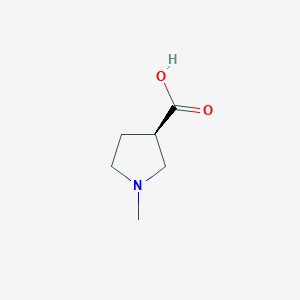

![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)